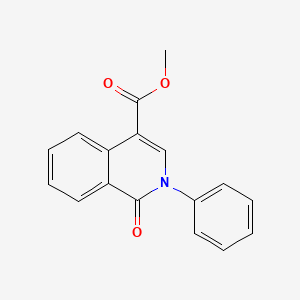

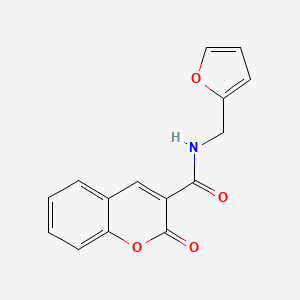

N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide, also known as Fmoc-L-Asp(OtBu)-OH, is a chemical compound used in scientific research. It is a derivative of aspartic acid and is commonly used in peptide synthesis. Fmoc-L-Asp(OtBu)-OH is a white to off-white powder that is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Scientific Research Applications

Crystal Structure Analysis

Studies on related N-substituted 2-oxo-2H-chromene-3-carboxamides reveal insights into their molecular structures. For instance, investigations into N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides show that these molecules are essentially planar and exhibit specific conformations that might be relevant to understanding the structural properties of N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide (Gomes et al., 2015).

Synthesis Methods

Innovative synthetic approaches for chromene derivatives, including those related to this compound, have been developed. A study outlines a simple and eco-friendly method for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides, demonstrating efficient yield and high atom economy (Proença & Costa, 2008).

Biological Activities

Research on chromeno[3,4‐c]pyrrole‐3,4‐dione derivatives, closely related to this compound, highlights their antimicrobial potential. This underscores the relevance of such compounds in developing new antimicrobial agents (Azab et al., 2017). Additionally, a study on highly functionalized 4H-chromene-3-carboxamide derivatives synthesized under solvent-free conditions indicates their significant antioxidant and antibacterial activities (Chitreddy & Sumathi, 2017).

Molecular Probes and Chemosensors

A notable application involves the synthesis of molecular probes for detecting hydroxyl radicals, indicating the utility of chromene derivatives in monitoring oxidative stress and DNA damage (Singh et al., 2008). Furthermore, the development of a fluorescent chemosensor based on a coumarin derivative for selective detection of Cu(II) ions showcases the role of such compounds in environmental and biological monitoring (Meng et al., 2018).

properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c17-14(16-9-11-5-3-7-19-11)12-8-10-4-1-2-6-13(10)20-15(12)18/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCCHZJSMNRGCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2694111.png)

![6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2694115.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694121.png)

![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2694130.png)